New methylene blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diagnostic Applications:

- Reticulocyte staining: New methylene blue is a vital tool in hematology for identifying reticulocytes, immature red blood cells. It binds to RNA within reticulocytes, revealing a characteristic blue reticulum under a microscope. This allows researchers to assess erythropoiesis, the production of red blood cells .

- Oral and esophageal cancer detection: New methylene blue shows promise in the early detection of oral and esophageal cancers and precancerous lesions. This dye selectively binds to abnormal tissues, highlighting suspicious areas for further investigation .

- Bacterial and parasitic detection: New methylene blue has various applications in microbiology. It can help identify specific bacteria, such as Helicobacter pylori, associated with stomach ulcers, due to its selective staining properties .

Potential Therapeutic Applications:

- Neurodegenerative diseases: New methylene blue exhibits neuroprotective properties due to its antioxidant and mitochondrial-targeting effects. Research is exploring its potential in mitigating symptoms and progression of neurodegenerative diseases like Alzheimer's and Parkinson's, but further studies are needed .

- Antimicrobial activity: New methylene blue possesses antifungal and antiparasitic properties, making it a potential candidate for treating specific infections. Studies have shown its effectiveness against fungi and parasites in laboratory settings .

- Photodynamic therapy: New methylene blue can be used in photodynamic therapy for cancer treatment. This therapy involves combining light with a photosensitizer like new methylene blue to generate reactive oxygen species, leading to the destruction of targeted cancer cells .

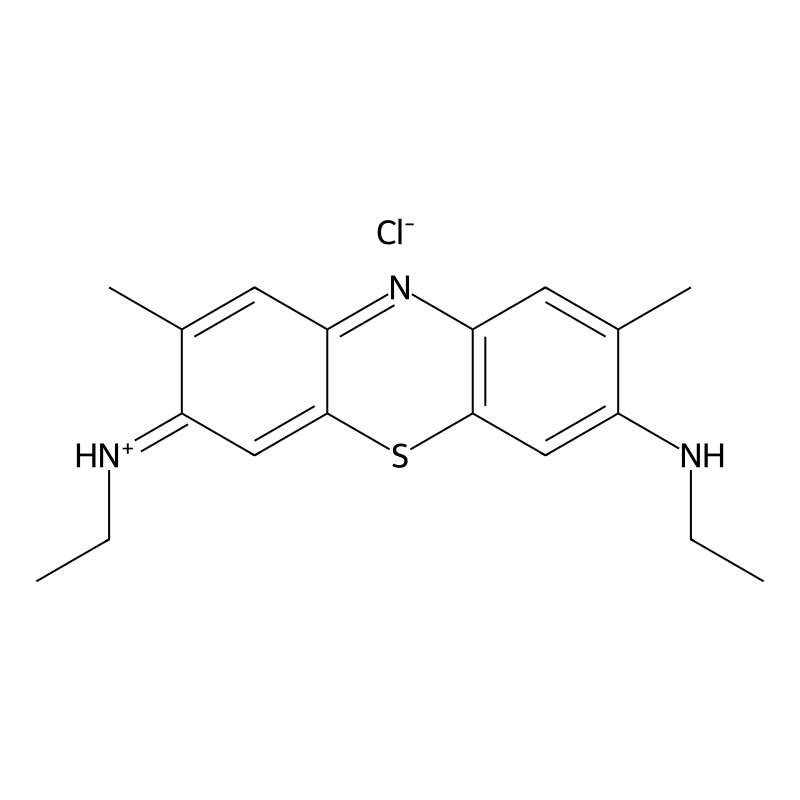

New methylene blue is a synthetic phenothiazine dye, closely related to methylene blue, characterized by its distinct chemical structure and properties. It is primarily used in biological and chemical applications due to its ability to act as a redox indicator, facilitating electron transfer reactions. The compound exhibits a blue coloration in its oxidized state and becomes colorless when reduced. This property makes it useful in various experimental setups, including redox titrations and staining techniques in microscopy .

NMB acts as a supravital stain, meaning it can stain live cells without killing them []. In reticulocyte staining, a specific application in hematology, NMB binds to the ribosomal RNA present in the developing red blood cells (reticulocytes), resulting in a characteristic blue staining that allows for their identification and enumeration [, ]. The exact mechanism of this interaction is not fully elucidated but likely involves electrostatic interactions between the positively charged thiazine ring and the negatively charged phosphate groups in the RNA [].

The primary reaction mechanism involves the one-electron oxidation of the dimethylamino group in new methylene blue, leading to the formation of dimeric structures and subsequent polymerization under specific conditions .

New methylene blue exhibits significant biological activity, particularly as a therapeutic agent. It is commonly utilized in treating methemoglobinemia by converting ferric iron back to ferrous iron in hemoglobin, thus restoring its oxygen-carrying capacity . Additionally, it has been explored for its potential in treating cyanide poisoning due to its electron donation capabilities, which help bypass the inhibition of cellular respiration caused by cyanide .

Moreover, new methylene blue has shown antimicrobial properties, making it valuable in laboratory settings for staining nucleic acids and identifying bacteria . Its ability to generate reactive oxygen species under light exposure also positions it as a useful photosensitizer in photodynamic therapy.

The synthesis of new methylene blue typically involves the oxidation of 4-aminodimethylaniline in the presence of sodium thiosulfate. This process yields quinonediiminothiosulfonic acid, which subsequently reacts with dimethylaniline to form new methylene blue through a series of oxidation and cyclization steps .

A more environmentally friendly approach has been proposed utilizing only dimethyl-4-phenylenediamine and sulfide ions for electrochemical synthesis, reducing the need for hazardous reagents .

New methylene blue has diverse applications across various fields:

- Medical Use: Primarily used for treating methemoglobinemia and as an antidote for cyanide poisoning.

- Laboratory Staining: Employed extensively for staining nucleic acids and microorganisms in histology and microbiology.

- Electrochemical Sensors: Its properties make it suitable for constructing electrochemical sensors for detecting various analytes like hydrogen peroxide .

- Photodynamic Therapy: Utilized as a photosensitizer for generating reactive oxygen species in cancer treatment.

Studies have shown that new methylene blue interacts with various biological systems. Its role as a redox indicator allows it to participate in electron transfer processes within cells. Interaction studies have highlighted its effectiveness in enhancing cellular respiration under hypoxic conditions by acting on cytochrome c oxidase pathways . Furthermore, research indicates that new methylene blue can influence mitochondrial function, providing insights into its potential therapeutic roles.

New methylene blue shares similarities with several other compounds within the phenothiazine family. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Methylene Blue | Phenothiazine | Redox indicator; treats methemoglobinemia | More established medical use |

| Azure A | Phenothiazine | Staining agent; less stable than new methylene blue | Primarily used in microscopy |

| Azure B | Phenothiazine | Staining agent; similar redox properties | Less effective in biological assays |

| Thionine | Phenothiazine | Staining agent; less potent than new methylene blue | Used primarily for histological stains |

New methylene blue distinguishes itself through enhanced stability and effectiveness as both a therapeutic agent and an analytical tool compared to these similar compounds.

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant